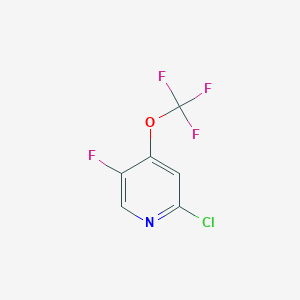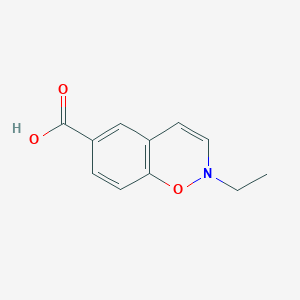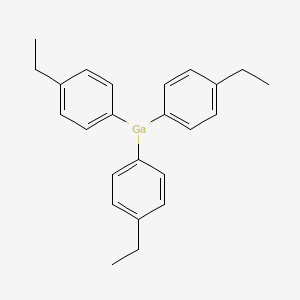
Tris(4-ethylphenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-ethylphenyl)gallane: is a chemical compound that belongs to the class of organogallium compounds It is characterized by the presence of three 4-ethylphenyl groups attached to a central gallium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-ethylphenyl)gallane typically involves the reaction of gallium trichloride with 4-ethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
GaCl3+3C8H9MgBr→Ga(C8H9)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris(4-ethylphenyl)gallane can undergo oxidation reactions, leading to the formation of gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The compound can participate in substitution reactions where the 4-ethylphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Gallium oxides.
Reduction: Lower oxidation state gallium compounds.
Substitution: New organogallium compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Tris(4-ethylphenyl)gallane is used as a precursor in the synthesis of other organogallium compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activity of this compound and its derivatives. It may have applications in medicinal chemistry, particularly in the development of new drugs or diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices. Its unique properties make it suitable for use in high-performance electronic components.
Mécanisme D'action
The mechanism by which Tris(4-ethylphenyl)gallane exerts its effects depends on the specific application. In catalytic processes, the gallium center can facilitate various chemical transformations by coordinating with reactants and stabilizing transition states. The molecular targets and pathways involved vary based on the reaction or application being studied.
Comparaison Avec Des Composés Similaires
- Tris(pentafluoroethyl)gallane
- Tris(4-ethylphenyl)indane
- Tris(4-ethynylphenyl)amine
Comparison: Tris(4-ethylphenyl)gallane is unique due to the presence of 4-ethylphenyl groups, which impart specific steric and electronic properties. Compared to Tris(pentafluoroethyl)gallane, it has different reactivity and stability profiles. Tris(4-ethylphenyl)indane and Tris(4-ethynylphenyl)amine have different central atoms (indium and nitrogen, respectively), leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
58448-01-4 |
|---|---|
Formule moléculaire |
C24H27Ga |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
tris(4-ethylphenyl)gallane |
InChI |
InChI=1S/3C8H9.Ga/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
Clé InChI |
IEOZSMBPTAYJBN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
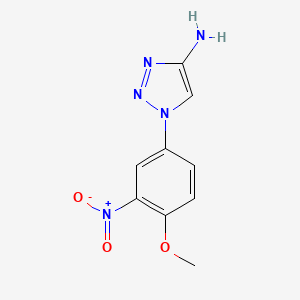
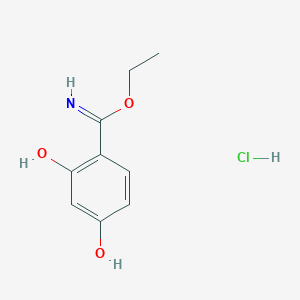
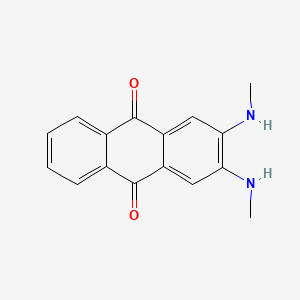
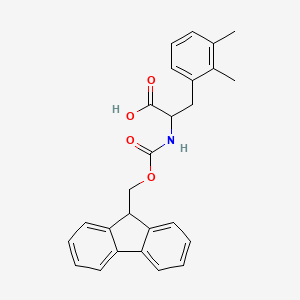
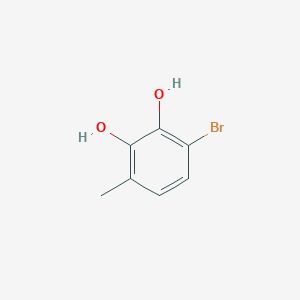
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
